molecular formula C20H23FN6O3 B2576575 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 862979-92-8

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2576575
CAS No.: 862979-92-8
M. Wt: 414.441
InChI Key: VYHXWOGDGIOREP-UHFFFAOYSA-N
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Description

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound featuring a piperazine ring substituted with a fluorophenyl group, a purine core, and additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, followed by the formation of the purine core through cyclization reactions. The final product is obtained after several purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development efforts.

    Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets would depend on the specific context in which the compound is used, such as its role in a particular biological assay or therapeutic application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3/c1-13(28)11-27-16(22-18-17(27)19(29)23-20(30)24(18)2)12-25-7-9-26(10-8-25)15-5-3-14(21)4-6-15/h3-6H,7-12H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHXWOGDGIOREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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